

An In-depth Technical Guide to 1-Ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethyl-1H-pyrazol-5-amine**

Cat. No.: **B1330617**

[Get Quote](#)

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of **1-Ethyl-1H-pyrazol-5-amine**, a heterocyclic amine with potential applications in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, a representative synthetic protocol, and a generalized synthetic workflow.

Nomenclature: IUPAC Name and Synonyms

The systematic naming of **1-Ethyl-1H-pyrazol-5-amine** can vary based on the numbering of the pyrazole ring. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the preferred name is 2-ethylpyrazol-3-amine^[1]. However, the name **1-Ethyl-1H-pyrazol-5-amine** is widely used in chemical literature and supplier catalogs^{[1][2]}.

This compound is also known by several synonyms, which are listed below:

- 1-Ethyl-5-aminopyrazole^[2]
- 1-Ethyl-pyrazol-5-amine^[2]
- 1-Ethylpyrazole-5-ylamine^[2]
- 2-Ethyl-2H-pyrazol-3-ylamine^[2]
- 2-Ethyl-3-aminopyrazole^[2]

- 5-Amino-1-ethylpyrazole[2]

Physicochemical Properties

A summary of the key quantitative data for **1-Ethyl-1H-pyrazol-5-amine** is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
Molecular Formula	C5H9N3	PubChem[1]
Molecular Weight	111.15 g/mol	PubChem[1], Synblock[2]
Boiling Point	238.6°C at 760 mmHg	Porphyrin-Systems[3]
CAS Number	3528-58-3	PubChem[1]
SMILES	CCN1C(=CC=N1)N	PubChem[1]

Experimental Protocol: Synthesis of **1-Ethyl-1H-pyrazol-5-amine**

While a specific, detailed protocol for the synthesis of **1-Ethyl-1H-pyrazol-5-amine** was not found in the immediate search, a general and widely applicable method for the synthesis of N-substituted 5-aminopyrazoles involves the cyclocondensation reaction of a substituted hydrazine with a suitable three-carbon precursor, such as a β -ketonitrile or a derivative of cyanoacetic acid. A representative protocol, adapted from general synthetic procedures for pyrazoles, is provided below[4].

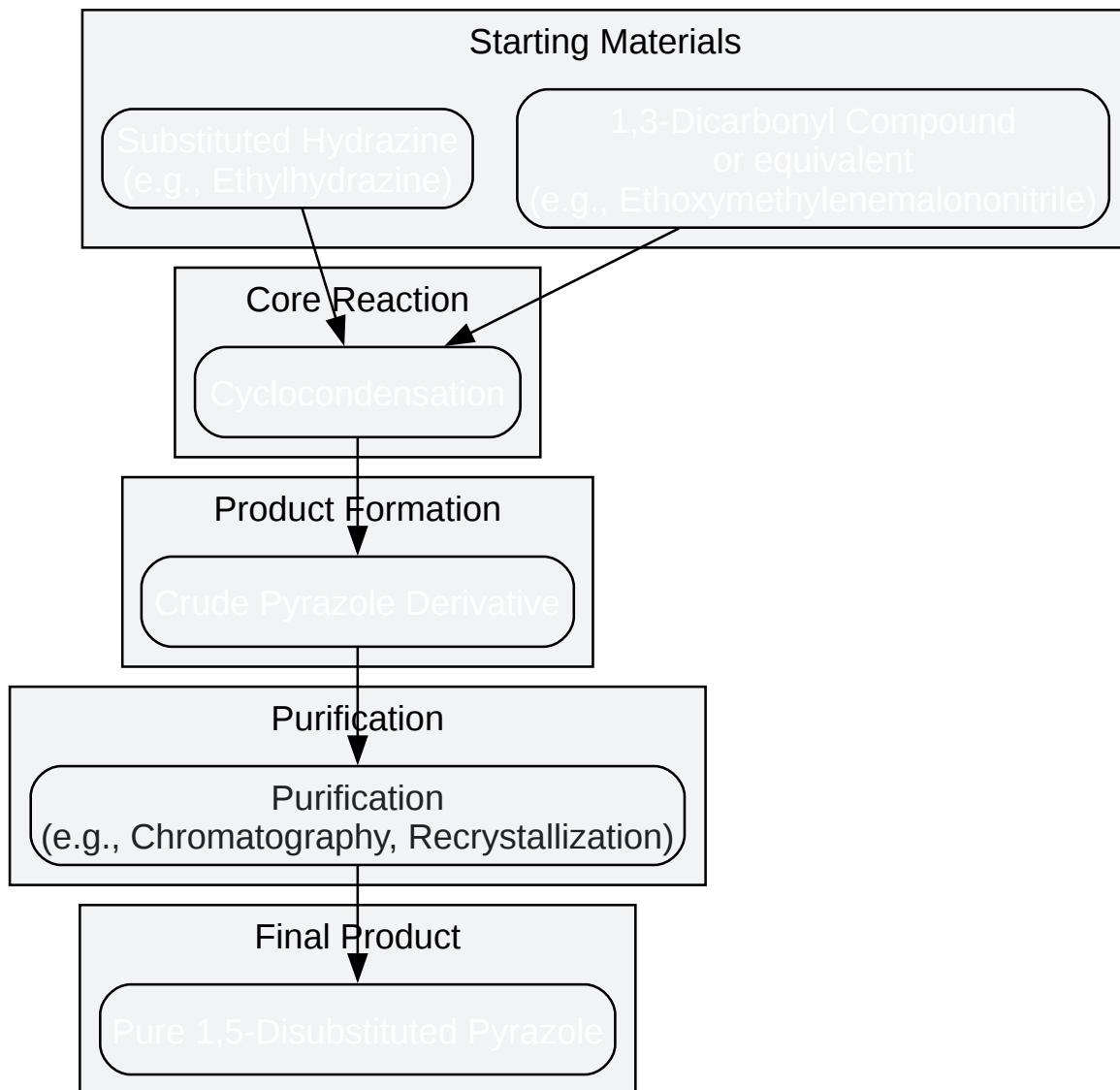
Objective: To synthesize **1-Ethyl-1H-pyrazol-5-amine** via the cyclocondensation of ethylhydrazine with ethoxymethylenemalononitrile.

Materials:

- Ethylhydrazine
- Ethoxymethylenemalononitrile

- Ethanol (anhydrous)
- Sodium ethoxide solution (21% in ethanol)
- Diethyl ether
- Hydrochloric acid (for salt formation, if desired)
- Standard laboratory glassware and magnetic stirrer

Procedure:


- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethoxymethylenemalononitrile (1.0 equivalent) in anhydrous ethanol.
- To this solution, add ethylhydrazine (1.0 equivalent) dropwise at room temperature.
- After the addition is complete, add a catalytic amount of sodium ethoxide solution.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
- Alternatively, the product can be precipitated as its hydrochloride salt by dissolving the crude material in diethyl ether and bubbling dry hydrogen chloride gas through the solution. The resulting precipitate can be collected by filtration and dried.

Characterization: The final product should be characterized by standard analytical techniques, such as NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Generalized Synthetic Workflow

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry, with numerous established methodologies. The following diagram illustrates a generalized workflow for the synthesis of a 1,5-disubstituted pyrazole, a class to which **1-Ethyl-1H-pyrazol-5-amine** belongs.

General Synthetic Workflow for 1,5-Disubstituted Pyrazoles

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Ethyl-1H-pyrazol-5-amine | C5H9N3 | CID 337310 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3528-58-3 | 1-ethyl-1H-pyrazol-5-amine - Synblock [synblock.com]
- 3. 1-Ethyl-1H-pyrazol-5-amine – porphyrin-systems [porphyrin-systems.com]
- 4. scirp.org [scirp.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Ethyl-1H-pyrazol-5-amine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1330617#1-ethyl-1h-pyrazol-5-amine-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b1330617#1-ethyl-1h-pyrazol-5-amine-iupac-name-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com